molecular formula C19H25N3OS B2707692 1-(3-Phenylpropyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea CAS No. 2097912-47-3

1-(3-Phenylpropyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea

Cat. No. B2707692
CAS RN: 2097912-47-3
M. Wt: 343.49
InChI Key: YZXREHPTPYSABD-UHFFFAOYSA-N
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Description

The compound “1-(3-Phenylpropyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea” is a complex organic molecule. It contains a urea group, which is an organic compound made up of two amine groups joined by a carbonyl (C=O) functional group. It also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The molecule also includes a phenyl group (a ring of 6 carbon atoms, akin to benzene) and a thiophene group (a ring of 4 carbon atoms and a sulfur atom).


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors for the phenyl, pyrrolidine, and thiophene groups. The exact synthesis process would depend on the specific reactions used to form the bonds between these groups. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The pyrrolidine ring could introduce some interesting 3D structure because it is a non-planar cyclic amine . The thiophene and phenyl rings are aromatic and planar. The overall 3D structure would also be influenced by the urea group.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. The amine groups in the urea part of the molecule could potentially participate in acid-base reactions. The aromatic rings (phenyl and thiophenyl groups) might undergo electrophilic aromatic substitution reactions under certain conditions .

Scientific Research Applications

Anti-Inflammatory Activity

The synthesis of this compound involves the condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde, leading to the formation of (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one. This compound serves as a starting material for the creation of novel pyrimidine-2-thiol, pyrazole, and pyran derivatives. Notably, these derivatives have demonstrated potent anti-inflammatory activities both in vitro and in vivo .

Antioxidant Properties

The newly synthesized compounds exhibit promising antioxidant effects. Specifically, they demonstrate α, α-diphenyl-β-picrylhydrazyl scavenging activity and inhibit lipid peroxidation. Compound 1, in particular, shows hopeful anti-inflammatory and antioxidant activities .

Antibacterial Potential

Chalcones, from which this compound is derived, are known for their antibacterial properties. By incorporating the thiophene moiety, we enhance the biological efficiency of the resulting heterocyclic derivatives. These compounds may contribute to combating bacterial infections .

Anti-Tumor Effects

Chalcones and pyridine derivatives have previously demonstrated anti-tumor effects. Given the structural features of our compound, further investigations into its potential as an anti-cancer agent are warranted .

Serotonin Antagonism

Thiophene-containing compounds have been explored as serotonin antagonists. Although not directly studied for this purpose, our compound’s structural elements suggest potential interactions with serotonin receptors, making it an interesting avenue for further research .

Bioisosteric Replacement

The thiophene moiety serves as a bioisostere for benzene. For instance, replacing the benzene ring of certain drugs with thiophene can lead to improved pharmacokinetics, such as prolonged half-life .

Mechanism of Action

Without specific information on what this compound is used for, it’s difficult to predict its mechanism of action. If it’s intended to be a drug, its mechanism would depend on the specific biological target it interacts with. The compound’s structure suggests it could potentially interact with a variety of biological targets .

properties

IUPAC Name

1-(3-phenylpropyl)-3-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c23-19(20-10-4-7-16-5-2-1-3-6-16)21-18-8-11-22(14-18)13-17-9-12-24-15-17/h1-3,5-6,9,12,15,18H,4,7-8,10-11,13-14H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXREHPTPYSABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)NCCCC2=CC=CC=C2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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